Ethyl 3-aminothiolane-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-aminothiolane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-2-10-6(9)7(8)3-4-11-5-7/h2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTNNDPUOLMYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCSC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of Ethyl 3-Aminothiolane-3-Carboxylate
Synthetic Route Overview
The synthesis of this compound typically involves multi-step transformations starting from commercially available thiolane-3-one or related thiolane derivatives. The key steps generally include:
- Conversion of thiolane-3-one to thiolane-3-carbonitrile
- Hydrolysis of the nitrile to thiolane-3-carboxylic acid
- Esterification to ethyl ester
- Introduction of the amino group at the 3-position
Detailed Stepwise Synthesis
Preparation of Thiolane-3-Carbonitrile
- Starting from commercially available thiolane-3-one, the conversion to thiolane-3-carbonitrile can be achieved via nucleophilic substitution.
- One method involves reduction of thiolane-3-one to thiolane-3-ol, followed by tosylation and substitution with sodium cyanide in dimethyl sulfoxide (DMSO).
- This three-step sequence yields the carbonitrile intermediate in approximately 45% yield, which is superior to direct methods using tosylmethyl isocyanide (TosMIC) that gave yields below 20%.
Hydrolysis to Thiolane-3-Carboxylic Acid
- The nitrile group in thiolane-3-carbonitrile is hydrolyzed under basic conditions to yield thiolane-3-carboxylic acid.
- This hydrolysis proceeds efficiently, with reported yields of 98%.
Esterification to Ethyl 3-Thiolane-Carboxylate
- The carboxylic acid is esterified to form the ethyl ester, ethyl 3-thiolane-carboxylate.
- Standard Fischer esterification or other esterification methods (e.g., using acid chlorides or coupling reagents) can be employed.
Introduction of the Amino Group
- The amino group at the 3-position can be introduced via amide formation followed by reduction or direct amination.
- One approach involves coupling the carboxylic acid or ester with amines (e.g., N-methylaniline) using coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-(dimethylamino)pyridine (DMAP) to form amides, which can be further transformed to amines.
- Alternatively, heterospirocyclic intermediates such as 2H-azirin-3-amines can be synthesized as synthons for 3-aminothiolane derivatives.
Alternative Synthetic Strategies
Use of Heterospirocyclic 2H-Azirin-3-Amine Intermediates
- A novel method involves the synthesis of heterospirocyclic 2H-azirin-3-amine derivatives from thiolane-3-one via the carbonitrile and thiocarboxamide intermediates.
- This approach provides a route to 3-aminothiolane-3-carboxylic acid derivatives through reaction with thiobenzoic acid and subsequent transformations.
Comparative Data Table of Preparation Steps and Yields
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminothiolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the carboxylate group or the thiolane ring.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various alkyl halides or acyl chlorides can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield ethyl 3-aminosulfoxide-3-carboxylate, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-aminothiolane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 3-aminothiolane-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the thiolane ring may participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Ethyl 3-aminothiolane-3-carboxylate, we compare it with three structurally related compounds:
tert-Butyl 3-Aminothiolane-3-Carboxylate
- Key Data: Molecular Formula: C₉H₁₇NO₂S (vs. C₇H₁₁NO₂S for the ethyl analog) Molecular Weight: 203.30 g/mol (vs. ~193.24 g/mol for the ethyl variant) CAS: 1934583-84-2 .
- Functional Implications : The tert-butyl group may reduce solubility in polar solvents but improve storage stability due to decreased ester hydrolysis susceptibility.
Ethyl 3-Aminopyrrolidine-1-Carboxylate
- Structural Differences : Replaces the sulfur atom in the thiolane ring with a nitrogen atom, forming a pyrrolidine ring.
- Key Data :
- The absence of sulfur reduces lipophilicity compared to thiolane derivatives.
Ethyl 3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate Derivatives
- Structural Differences: Features a bicyclic scaffold instead of a monocyclic thiolane.
- Key Data: Example Compound (Acetylated Derivative): C₁₃H₁₉NO₃, m.p. 120–122°C, yield 78% .
- Functional Implications : The rigid bicyclic structure may limit conformational flexibility, affecting binding affinity in medicinal chemistry applications.
Data Table: Comparative Analysis of this compound and Analogs
Notes on Limitations and Contradictions
- Data Gaps: Specific physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence. Predictions are based on structural analogs.
- Contradictions : The ethyl and tert-butyl thiolane derivatives differ significantly in molecular weight and steric effects, which complicates direct extrapolation of properties.
Q & A
Q. What are the optimal synthesis conditions for Ethyl 3-aminothiolane-3-carboxylate to maximize yield and purity?
- Methodological Answer: Synthesis typically involves controlled reaction parameters such as temperature (e.g., reflux conditions), solvent selection (e.g., absolute ethanol or acetonitrile), and stoichiometric ratios of reactants. For example, analogous thiophene derivatives are synthesized via cyclization reactions with ethyl cyanoacetate and sulfur-containing reagents under inert atmospheres . Purification via column chromatography or recrystallization ensures high purity. Reaction progress should be monitored using TLC or HPLC to optimize intermediate formation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy : To confirm hydrogen and carbon environments, particularly the aminothiolane ring structure.
- IR Spectroscopy : Identifies functional groups (e.g., ester carbonyl, amine N-H stretches).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- X-ray Diffraction : Resolves crystal structure and stereochemistry .
- HPLC : Assesses purity and stability under varying conditions .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the reactivity of this compound in different solvent systems?
- Methodological Answer: Systematic solvent polarity studies (e.g., using Kamlet-Taft parameters) can clarify reactivity trends. For instance, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at the ester group, while non-polar solvents stabilize the ring structure. Computational modeling (DFT) can predict solvent effects on transition states . Kinetic experiments under controlled humidity and temperature further validate solvent-dependent pathways .
Q. What strategies can be employed to elucidate the mechanism of ring-opening reactions involving this compound?
- Methodological Answer:
- Isotopic Labeling : Use deuterated reagents (e.g., D₂O) to trace proton transfer steps.
- Intermediate Trapping : Quench reactions at timed intervals to isolate intermediates via freeze-drying or flash chromatography.
- Spectroscopic Monitoring : In-situ IR or NMR tracks bond cleavage/formation .
- Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms .
Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition studies?
- Methodological Answer:
- Chiral Separation : Use chiral HPLC or enzymatic resolution to isolate enantiomers.
- X-ray Crystallography : Map binding interactions with target enzymes (e.g., proteases or kinases).
- Bioassays : Compare IC₅₀ values of enantiomers in enzyme inhibition assays. For example, the (R)-enantiomer may exhibit higher affinity due to steric compatibility with active sites .
Key Considerations for Data Contradiction Analysis
- Reproducibility : Ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) are strictly replicated.
- Analytical Cross-Validation : Combine multiple techniques (e.g., NMR + MS) to confirm structural assignments.
- Statistical Robustness : Use triplicate experiments and error margin analysis to validate outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
